Lissoclinamide 5

Description

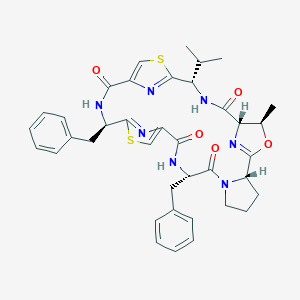

Structure

2D Structure

Properties

CAS No. |

120853-17-0 |

|---|---|

Molecular Formula |

C38H41N7O5S2 |

Molecular Weight |

739.9 g/mol |

IUPAC Name |

(2S,8S,15R,22S,25S,26R)-8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone |

InChI |

InChI=1S/C38H41N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19-22,25-26,29-31H,10,15-18H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22-,25-,26+,29+,30+,31+/m1/s1 |

InChI Key |

XWRRCRXUEXAWCD-ILHVVAMWSA-N |

SMILES |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

Isomeric SMILES |

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

Canonical SMILES |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |

Other CAS No. |

120853-17-0 |

Origin of Product |

United States |

Structural Characterization and Stereochemical Reassignments

Initial Structural Delineation and Subsequent Revisions through Total Synthesis

Lissoclinamide 5 was first reported as a novel cyclic heptapeptide (B1575542) isolated from the marine tunicate Lissoclinum patella. acs.orgnih.gov Initial structural elucidation was primarily accomplished through the use of two-dimensional nuclear magnetic resonance (2D NMR) techniques and mass spectrometry. acs.org These early studies identified the core components of the molecule, revealing a cyclic peptide structure containing an oxazoline (B21484) ring, a proline residue, a valine residue, and two phenylalanine residues, along with thiazole (B1198619) and/or thiazoline (B8809763) moieties. rsc.orgnih.gov

However, the definitive confirmation of a natural product's structure often requires total synthesis. The process of synthetically constructing a molecule with a proposed structure and comparing its properties to the natural compound serves as the ultimate verification. In the case of this compound, the journey of total synthesis proved to be crucial, as it ultimately led to a revision of the initially proposed stereochemistry. acs.orgacs.org Synthetic efforts highlighted discrepancies between the spectroscopic data of the synthesized compound and the natural isolate, necessitating a reassignment of the absolute configuration at some of the stereocenters within the molecule. This revision was a critical step in understanding the true nature of this compound and underscores the potential for ambiguity in relying solely on spectroscopic data for complex stereochemical assignments.

Configurational Assignments and Stereochemical Lability Challenges

The assignment of the correct configuration of the numerous stereocenters in this compound presented significant challenges. Like other members of the lissoclinamide family, it features a complex arrangement of D- and L-amino acid residues, as well as chiral centers within the modified amino acid-derived heterocycles. rsc.orgnih.gov

A key challenge in the synthesis and stereochemical assignment of lissoclinamides is the configurational lability of the thiazoline and related heterocyclic rings. nih.gov These five-membered rings, which are crucial components of the peptide's structure, can be prone to epimerization (inversion of stereochemistry) at the adjacent alpha-carbon under certain conditions. This lability can complicate the synthesis of the correct stereoisomer and can also lead to difficulties in isolating and characterizing a single, stable stereoisomer from the natural source. The successful total synthesis of this compound required the development of synthetic strategies that could overcome these challenges, allowing for the controlled formation of the desired stereocenters.

Advanced Spectroscopic Methods in Structure Determination

The elucidation of the planar structure and, to a large extent, the stereochemistry of this compound was heavily reliant on a suite of advanced spectroscopic methods. Mass spectrometry was instrumental in determining the molecular weight and elemental composition of the compound. acs.org

The backbone of the structural analysis, however, was provided by a variety of 2D NMR experiments:

COSY (Correlation Spectroscopy): This technique was used to identify proton-proton coupling networks, allowing for the spin systems of the individual amino acid residues to be traced out. rsc.orgsdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon resonances for all protonated carbons in the molecule. researchgate.netyoutube.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about protons that are close to each other in space, which is crucial for determining the relative stereochemistry and conformational preferences of the molecule. researchgate.nethuji.ac.il

While these methods provided the framework for the initial structural proposal, the subtle nature of some stereochemical details necessitated the ultimate confirmation through total synthesis.

Conformational Analysis through Spectroscopic and Computational Techniques

Understanding the three-dimensional shape, or conformation, of this compound is key to comprehending its biological activity. The conformation of cyclic peptides is often constrained due to the cyclic nature of the backbone, but a degree of flexibility can still exist. The study of these conformational preferences typically involves a combination of experimental spectroscopic data and computational modeling.

Spectroscopic techniques such as ROESY can provide distance constraints between protons within the molecule. huji.ac.il The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing a powerful tool for probing the spatial arrangement of the molecule in solution.

Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, are employed to explore the potential energy landscape of the molecule and identify low-energy, stable conformations. nih.govtum.de By combining the experimental distance constraints from ROESY with computational modeling, it is possible to generate a more accurate picture of the predominant solution-phase conformation of this compound. These models are essential for understanding how the molecule presents its functional groups for interaction with biological targets. While detailed conformational studies specifically on this compound are not extensively reported in publicly available literature, the methodologies for such analyses are well-established for related cyclic peptides. uni-tuebingen.de

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for Lissoclinamide 5

The total synthesis of this compound, a cyclopeptide featuring two thiazole (B1198619) rings derived from valine and phenylalanine, presented significant synthetic challenges. Initial efforts were crucial in confirming the molecule's structure and ultimately led to the reassignment of its stereochemistry. rsc.org The successful synthesis required the development of practical methods for constructing its key structural components and assembling them into the final macrocyclic architecture. rsc.org

A primary obstacle in the synthesis of this compound was the creation of its constituent thiazole amino acids, specifically those derived from valine and phenylalanine, in an enantiomerically pure form. rsc.org The inherent lability of intermediates, such as O-alkyl serine-derived thiazolines, makes them highly susceptible to tautomerization and subsequent loss of stereochemical integrity (epimerization), even under neutral conditions. nih.gov

To overcome this configurational instability, specific synthetic strategies have been developed. Research has shown that the choice of the nitrogen-protecting group is critical for preserving enantiomeric purity during the synthesis of these labile thiazole intermediates. nih.gov For instance, employing an N-trityl protecting group for O-methyl serine allowed for its conversion to the corresponding N-Boc-(O-methylseryl) thiazole with no significant epimerization. nih.gov This highlights the necessity of carefully designed protecting group strategies to access the configurationally stable building blocks required for the total synthesis of complex thiazole-containing peptides like this compound. rsc.orgnih.gov

Macrocyclization, the ring-closing step to form the cyclic peptide backbone, is a critical transformation in the synthesis of this compound. This process involves the formation of an amide bond between the termini of a linear peptide precursor. The efficiency of this step is often challenged by competing intermolecular oligomerization reactions. nih.gov

In the broader context of cyclic peptide synthesis, various macrocyclization chemistries are employed, including traditional lactam formation, azide-alkyne cycloadditions, and ring-closing metathesis. nih.gov For peptides containing threonine or serine, a depsipeptide approach can be utilized. This involves an O-to-N acyl migration, where a linear precursor containing an ester bond is synthesized and then rearranged under specific conditions to form the desired amide bond, thus completing the macrocycle. nih.gov In the synthesis of related natural products like lissoclinamide 7, a strategy involving the Burgess reagent was used to achieve simultaneous oxazoline (B21484) and thiazoline (B8809763) formation, showcasing an alternative cyclodehydration approach. acs.org Chemoenzymatic strategies, using thioesterase (TE) domains that catalyze macrocyclization in the biosynthesis of natural products, are also emerging as powerful tools for the efficient synthesis of macrocycles from linear precursors. nih.gov

The assembly of complex molecules like this compound can be approached through either linear or convergent synthetic routes. A linear synthesis involves the sequential addition of each building block in a step-by-step fashion. In contrast, a convergent synthesis involves the independent preparation of several key fragments of the molecule, which are then coupled together in the later stages. nih.gov

For the synthesis of a heteroatom-interchanged (HI) analog of this compound, a convergent strategy was explicitly employed. uq.edu.au This involved the separate synthesis of two advanced intermediates, a 5-ester valine thiazole and a 5-ester phenylalanine thiazole. uq.edu.au These two building blocks were then coupled to form a linear peptide, which subsequently underwent macrocyclization to yield the final target. uq.edu.au This approach allows for greater efficiency and flexibility, as the key fragments can be prepared in parallel, and it simplifies the purification of intermediates compared to a long linear sequence. nih.gov This strategy highlights a practical pathway for constructing the core structure of this compound and its derivatives. uq.edu.au

Synthesis of Structural Analogues and Heteroatom-Interchanged Isomers

The synthesis of analogs is a powerful tool for probing the structure-activity relationships (SARs) of natural products. By systematically modifying the structure of this compound, researchers can identify the key chemical features responsible for its biological activity and potentially develop new compounds with improved therapeutic profiles.

A novel design concept for modifying this compound involves a heteroatom interchange within the thiazole ring system. In the natural product, the nitrogen atom of the thiazole is believed to participate in metal chelation. uq.edu.au To investigate the role of this interaction, an analog was designed where the carboxamide functionality was moved from position 4 to position 5 of the thiazole ring. This effectively results in an interchange of the nitrogen and sulfur atom positions with respect to the peptide backbone. uq.edu.au

The synthesis of this heteroatom-interchanged (HI) this compound was achieved using a convergent approach. uq.edu.au The key building blocks, 5-ester valine thiazole and 5-ester phenylalanine thiazole, were synthesized and coupled to form a linear precursor, which was then cyclized. uq.edu.au Studies on this HI-lissoclinamide 5 analog suggested that the heteroatom interchange from nitrogen to sulfur did not significantly affect its anticancer activity compared to the natural compound. uq.edu.au

Table 1: Comparison of Natural and Heteroatom-Interchanged this compound

| Feature | Natural this compound | Heteroatom-Interchanged (HI) this compound |

| Thiazole Connectivity | Peptide backbone connected at C4 of the thiazole ring | Peptide backbone connected at C5 of the thiazole ring |

| Key Functional Group | 4-Carboxamide Thiazole | 5-Carboxamide Thiazole |

| Proposed Change | N/A | Interchange of N and S atom functionality relative to the backbone |

| Synthetic Strategy | Total Synthesis | Convergent Total Synthesis |

In addition to heteroatom interchange, other analogs of the lissoclinamide family have been synthesized to expand the understanding of their structure-activity relationships. nih.gov Chemical synthesis approaches have been used to produce both naturally occurring lissoclimides and designed, unnatural analogues bearing different functional groups at various positions. nih.gov

A significant focus has been on creating differentially halogenated lissoclimide analogues. nih.gov For example, the synthesis of chlorolissoclimide (B125411) in significant quantities allowed for extensive biological evaluation and structural studies. nih.gov This work led to the discovery of a novel halogen-π interaction between the alkyl chloride of chlorolissoclimide and a guanine (B1146940) residue in the ribosomal E-site. nih.gov To further investigate the importance of this interaction, a series of analogues were synthesized with different substituents in place of the chloride, including other halogens like fluorine and bromine. nih.gov These synthetic efforts provide a platform for the structure-guided design of new translation inhibitors. nih.gov

Table 2: Examples of Synthesized Lissoclinamide Family Analogues

| Analogue Name | Key Structural Modification | Purpose of Synthesis | Reference |

| Chlorolissoclimide (CL) | Contains a chlorinated labdane (B1241275) diterpenoid moiety | SAR studies, X-ray co-crystal structure determination | nih.govnih.gov |

| Fluorolissoclimide (FL) | Halogen substitution (Fluorine) | Investigate halogen identity for ribosome binding and activity | nih.gov |

| Bromolissoclimide (BrL) | Halogen substitution (Bromine) | Investigate halogen identity for ribosome binding and activity | nih.gov |

| HI-Lissoclinamide 5 | Heteroatom interchange in the thiazole ring | Investigate the role of thiazole nitrogen in metal binding and bioactivity | uq.edu.au |

Biosynthetic Pathways and Genetic Insights

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Framework

Lissoclinamide 5 is classified as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP). nih.govfrontiersin.org Unlike non-ribosomal peptides that are constructed by large, multi-domain enzymatic complexes, RiPPs originate from a precursor peptide synthesized by the ribosome. nih.gov This precursor peptide, exemplified by PatE in the well-studied patellamide pathway, is composed of distinct regions: a leader sequence, which is recognized by the modifying enzymes, and one or more core peptide sequences that ultimately form the final natural product. nih.govacs.orgamazonaws.com The precursor may also contain follower or recognition sequences that are cleaved away during maturation. nih.gov The cyanobactins are defined by their shared biosynthetic origin from a PatE-like precursor and processing by at least one PatG-like protease. nih.gov

Genomic Localization: The pat Gene Cluster

The genetic blueprint for lissoclinamide biosynthesis is found within a dedicated gene cluster, homologous to the patellamide (pat) gene cluster first identified in Prochloron didemni, the cyanobacterial symbiont of the ascidian Lissoclinum patella. pnas.orgnih.gov Heterologous expression of this cluster in Escherichia coli confirmed its responsibility for producing patellamides. pnas.orgnih.gov The pat cluster contains all the necessary machinery for the transformation of the precursor peptide into the final cyclic products, including lissoclinamides. nih.gov The core genes within this cluster and their functions are essential for the production of these complex molecules. mdpi.com

| Gene | Protein | Function |

| patA | PatA | A subtilisin-like serine protease that cleaves the leader peptide from the N-terminus of the core peptide sequence. nih.govnih.gov |

| patB, patC | PatB, PatC | Small proteins with no definitively known function, though they are conserved in cyanobactin gene clusters. mdpi.com |

| patD | PatD | An ATP-dependent heterocyclase (cyclodehydratase) that converts cysteine, serine, and threonine residues within the core peptide into thiazoline (B8809763) and oxazoline (B21484) rings. nih.govnih.govnih.gov |

| patE | PatE | The precursor peptide gene that encodes the amino acid sequence of the final natural product within one or more hypervariable "cassettes". nih.govnih.gov |

| patF | PatF | Initially of unknown function, related enzymes have since been identified as prenyltransferases in other cyanobactin pathways. Its role in the non-prenylated patellamide pathway may be different. nih.govresearchgate.net |

| patG | PatG | A multi-domain, subtilisin-like serine protease that performs two critical functions: it cleaves the C-terminus of the core peptide and subsequently catalyzes N-to-C macrocyclization to form the cyclic peptide. It also contains an oxidase domain for aromatizing thiazoline rings. nih.govnih.govnih.gov |

Enzymatic Transformations in Cyanobactin Biosynthesis

The maturation of the precursor peptide into this compound involves a precise sequence of enzymatic reactions. The canonical order begins with heterocyclization, followed by proteolysis and macrocyclization, and concludes with any late-stage tailoring such as oxidation. nih.gov

The first major modification is the formation of five-membered heterocyclic rings. nih.gov The enzyme PatD, a YcaO-superfamily protein, catalyzes the ATP-dependent cyclodehydration of cysteine, serine, and threonine residues within the core peptide to form thiazoline and oxazoline rings, respectively. nih.govchemrxiv.org This reaction involves the formation of a bond between the amino acid's side chain (sulfur or oxygen) and the preceding amide carbonyl carbon. acs.org The leader peptide sequence is crucial for activating the heterocyclase enzyme. nih.gov The cyanobactin heterocyclase is notable in that a single protein, PatD, is sufficient to carry out this transformation, unlike other systems that require a multi-protein complex. nih.govnih.gov

Following heterocyclization, the thiazoline rings can be further modified. In the biosynthesis of patellamides and this compound, which contains thiazole (B1198619) rings, the initially formed thiazolines are oxidized. nih.govrsc.org This aromatization is catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase. nih.gov In the patellamide pathway, this oxidase activity is contained within a distinct domain of the PatG protein. nih.govnih.gov This oxidation step converts the thiazoline into the more stable, aromatic thiazole ring, a key structural feature of this compound. nih.govrsc.org

After the core peptide has been modified with heterocycles, two proteases act to excise it from the precursor and circularize it. First, the PatA protease recognizes a specific sequence (termed RSII) and cleaves the N-terminal leader peptide, liberating the N-terminus of the core peptide. nih.govacs.org Subsequently, the large, multi-domain PatG enzyme performs the final and most complex step. PatG recognizes a C-terminal recognition sequence, cleaves it off, and, in a tandem reaction, catalyzes the formation of a peptide bond between the newly freed C-terminus and the N-terminus of the core peptide. nih.govrsc.org This N-to-C macrocyclization, effectively a "reverse proteolysis" reaction, results in the formation of the final cyclic peptide structure. nih.govnih.govelsevierpure.com

Strategies for Generating Chemical Diversity in Cyanobactins

Nature employs several strategies to create a vast array of cyanobactin structures from a single biosynthetic pathway. nih.gov One of the primary mechanisms is the hypervariability of the precursor peptide gene, patE. nih.gov The patE gene often contains multiple "cassettes," each encoding a different core peptide sequence. nih.gov This genetic architecture allows for the production of a combinatorial library of peptides from a single gene. nih.gov

Furthermore, the biosynthetic enzymes themselves exhibit a degree of promiscuity, meaning they can tolerate significant variation in the amino acid sequence of the core peptide. acs.org The enzymes primarily rely on short, conserved recognition sequences (RS) flanking the core peptide to guide their activity, rather than the core sequence itself. acs.orgamazonaws.com This uncoupling of recognition from catalysis allows the pathway to process a wide range of substrates, leading to the production of numerous related compounds, such as the various patellamides and lissoclinamides, from a single, conserved set of enzymes. nih.govmdpi.comresearchgate.net This inherent flexibility is a key driver of the chemical diversity observed within the cyanobactin family. nih.govacs.org

Biological Activities and Mechanistic Studies

Antiprotozoal and Cytotoxic Profiles

While research into the antiprotozoal activity of the lissoclinamide family is not extensively documented in currently available literature, the cytotoxic profiles of these compounds have been a primary area of investigation.

The cytotoxicity of the lissoclinamides varies significantly with minor structural modifications, highlighting a sensitive structure-activity relationship. nih.gov Studies have shown that Lissoclinamide 4 is markedly more toxic to both fibroblast and tumor cell lines than Lissoclinamide 5. nih.govuq.edu.auscilit.com In fact, the IC50 values for this compound against both control fibroblast cells and T24 tumor cells are two orders of magnitude higher than those of Lissoclinamide 4.

Further comparisons within the family reveal that Lissoclinamide 7, which contains two thiazoline (B8809763) rings, is the most potent cytotoxic agent, with activity comparable to the well-known cytotoxic compound didemnin B. nih.gov This underscores the critical role that the number and nature of the thiazole (B1198619) and thiazoline rings play in determining the biological potency of these cyclic peptides. nih.gov

Comparative Cytotoxicity of Lissoclinamides

| Compound | Key Structural Feature | Relative Cytotoxicity |

|---|---|---|

| Lissoclinamide 4 | One thiazole and one thiazoline ring | Markedly more toxic than this compound |

| This compound | Two thiazole rings | Less toxic than Lissoclinamide 4 and 7 |

| Lissoclinamide 7 | Two thiazoline rings | Most potent in the series |

Metal Ion Coordination and Its Biological Relevance

A defining characteristic of the lissoclinamide family is their ability to chelate metal ions, a feature that is believed to be central to their biological activity.

This compound, along with other members of its family, has been shown to bind with various metal ions. The interaction with copper(II) has been a particular focus of study. Research on a heteroatom-interchanged isomer of this compound (HI-lissoclinamide 5) has demonstrated its capability to bind with Cu(II). uq.edu.au

The chelation of metal ions by lissoclinamides is facilitated by the presence of nitrogen and sulfur atoms within their structure, which act as donor atoms. The nitrogen atom of the thiazole ring, a key structural component of this compound, is known to participate in metal chelation. uq.edu.au The sulfur atom within the thiazole ring also likely plays a role as a soft donor, contributing to the stability of the metal complex. The precise coordination chemistry, including the specific involvement of oxazoline (B21484) nitrogens and other potential donor sites, continues to be an area of active investigation.

The prevailing hypothesis has been that the metal-binding properties of lissoclinamides are directly linked to their cytotoxic effects. However, studies on HI-lissoclinamide 5 have provided intriguing insights that challenge this assumption. It was found that the association of HI-lissoclinamide 5 with Cu(II) did not lead to an improvement in its anticancer activity. uq.edu.au This suggests that while metal binding is a key feature of these molecules, it may not directly enhance their cytotoxicity. The anticancer activity of the heteroatom-interchanged analog was found to be similar to that of the natural this compound. uq.edu.au This indicates that the fundamental cytotoxic mechanism may be independent of the presence of a coordinated copper ion. It is possible that metal complexation influences other biological properties of the molecule, such as its transport or localization within cells.

Elucidation of Cellular and Molecular Targets

The precise cellular and molecular targets of this compound remain largely uncharacterized in scientific literature. Research into the lissoclinamide family of cyclic peptides has primarily focused on the more potent analogues, such as Lissoclinamide 4 and Lissoclinamide 7, due to their significantly higher cytotoxic activity. mdpi.comnih.gov The striking difference in potency between these compounds, which often differ by only minor structural modifications, has guided the direction of mechanistic studies away from the less active this compound.

A notable structural feature of this compound is the presence of two thiazole rings. Its close analogue, Lissoclinamide 4, contains a thiazoline ring in place of one of the thiazoles, a change that increases its cytotoxicity against bladder carcinoma (T24) cells by two orders of magnitude. mdpi.comresearchgate.netnih.gov This suggests that the oxidation state of this specific heterocyclic ring is a critical determinant of biological activity, though the exact molecular target that distinguishes between these two structures has not been identified.

One hypothesis regarding the mechanism of action for this class of compounds involves their ability to bind metal ions. uq.edu.aumdpi.com The nitrogen and sulfur atoms within the thiazole rings can act as coordination sites for metal ions like copper (II). uq.edu.aunih.gov It has been proposed that this metal chelation capability could be linked to their biological effects. uq.edu.authepharmajournal.commdpi.comnih.gov A study involving a synthetic analogue, heteroatom-interchanged (HI)-Lissoclinamide 5, where the thiazole ring was altered, demonstrated poor copper-binding affinity and a corresponding order-of-magnitude decrease in cytotoxicity. nih.gov While this indirectly supports the idea that metal complexation may be relevant to the activity of the natural compound, it does not pinpoint a specific cellular or molecular target. The interaction of a potential this compound-metal complex with downstream biological molecules is yet to be explored.

In the broader context of thiazole-containing cyclic peptides, various mechanisms of action have been identified, including the inhibition of microtubule assembly, disruption of the actin cytoskeleton, and the induction of cell cycle arrest. mdpi.com However, due to its weak cytotoxicity, this compound has not been a primary subject of such detailed mechanistic investigations, and it is unclear if it shares these targets. uq.edu.au

Table 1: Comparison of Lissoclinamide Analogues and Cytotoxicity

| Compound | Key Structural Difference from this compound | Relative Cytotoxicity | Reference |

|---|---|---|---|

| Lissoclinamide 4 | Contains one thiazoline and one thiazole ring | ~100-fold more potent | mdpi.comnih.gov |

| Lissoclinamide 7 | Contains two thiazoline rings | Highly potent, comparable to Didemnin B | nih.govuq.edu.au |

| HI-Lissoclinamide 5 | Synthetic; altered thiazole ring structure | Lower cytotoxicity than this compound | nih.gov |

Investigations into Mechanisms of Cell Death

Specific investigations into the mechanisms of cell death induced by this compound are not extensively documented, a consequence of its relatively low biological activity compared to other members of its class. mdpi.comuq.edu.au While many marine-derived peptides are known to trigger programmed cell death pathways, such as apoptosis, detailed studies to confirm this for this compound are lacking. nih.govresearchgate.net

For the general class of thiazole-based peptides, apoptosis is a common mechanism of cytotoxicity. mdpi.com This is often characterized by events such as the activation of caspases, DNA fragmentation, and the modulation of apoptotic regulatory proteins. nih.gov For example, other marine natural products have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway or via endoplasmic reticulum (ER) stress-induced pathways. nih.gov However, whether this compound at cytotoxic concentrations can initiate these cascades remains undetermined.

The significant drop in activity from Lissoclinamide 4 to this compound, due to the oxidation of a thiazoline to a thiazole, implies that the specific molecular interactions required to trigger a cell death pathway are substantially weakened. nih.gov Without a well-defined molecular target, the downstream signaling events leading to cell death cannot be clearly elucidated. Therefore, there is no direct evidence to classify the cell death mechanism of this compound as apoptotic, necrotic, or autophagic.

Table 2: General Mechanisms of Cell Death for Related Marine Peptides

| General Mechanism | Examples in Marine Peptides (Not this compound) | Key Features | Reference |

|---|---|---|---|

| Apoptosis | Didemnin B, Plitidepsin, Mandelalides | Caspase activation, mitochondrial pathway, ER stress | nih.gov |

| Cell Cycle Arrest | Plitidepsin | Induction of arrest at specific cell cycle phases (e.g., G1 or G2) | mdpi.comnih.gov |

| Microtubule Disruption | Dolastatins | Inhibition of tubulin polymerization, mitotic arrest | mdpi.com |

Structure Activity Relationship Sar Analysis

Influence of Heterocycle Oxidation State on Bioactivity

Lissoclinamide 5 is a cyclic heptapeptide (B1575542) featuring a distinct arrangement of amino acid residues and heterocyclic systems. It shares a common amino acid sequence with other members of the lissoclinamide family, such as Lissoclinamide 4. nih.gov A key structural difference between this compound and its close analogue, Lissoclinamide 4, lies in the oxidation state of one of the heterocyclic rings derived from cysteine. This compound contains two thiazole (B1198619) rings, which are aromatic, while Lissoclinamide 4 incorporates one thiazole and one thiazoline (B8809763) ring, the latter being a partially reduced, non-aromatic heterocycle. nih.govnih.gov

This seemingly subtle variation in the oxidation state of a single heterocycle has a profound impact on the cytotoxic activity of these molecules. Research has shown that Lissoclinamide 4 exhibits markedly greater cytotoxicity against various cell lines compared to this compound. nih.gov This suggests that the presence of the thiazoline ring in Lissoclinamide 4 is crucial for its enhanced biological potency. The comparison between these two compounds underscores the sensitivity of the biological activity to the electronic and conformational properties of the heterocyclic moieties within the cyclic peptide backbone.

Table 1: Comparative Cytotoxicity of Lissoclinamide 4 and this compound

| Compound | Heterocyclic Composition | Relative Cytotoxicity |

| This compound | Two Thiazole Rings | Less Potent |

| Lissoclinamide 4 | One Thiazole, One Thiazoline | More Potent nih.gov |

Note: This table provides a qualitative comparison based on available research. Specific IC50 values may vary depending on the cell line and experimental conditions.

Stereochemical Impact on Biological Potency

While comprehensive studies detailing the cytotoxic profiles of all possible stereoisomers of this compound are not extensively available in the public domain, the general principle of stereochemical importance is well-established for this class of compounds. The synthesis of various stereoisomers of other complex natural products has demonstrated that changes in stereochemistry can significantly affect bioactivity, sometimes leading to analogues with enhanced potency compared to the natural product. For this compound, its specific configuration is a result of the biosynthetic pathway in its source organism, the ascidian Lissoclinum patella. Any deviation from this natural stereochemistry would be expected to alter its biological profile, though specific data on such analogues of this compound remains limited.

Contribution of Specific Amino Acid Residues to Activity

The amino acid composition of this compound, which includes proline, valine, and two phenylalanine residues, is fundamental to its structure and function. nih.gov While direct studies on the systematic replacement of each amino acid in this compound and the resulting impact on cytotoxicity are not widely reported, research on other cyclic peptides provides insights into the likely roles of these residues.

Rational Design Principles for Lissoclinamide Analogues

The development of novel, potent, and selective anticancer agents often relies on the rational design of analogues based on the structure of a lead natural product like this compound. The goal of such design strategies is to enhance therapeutic properties while potentially reducing off-target effects. Several principles can be applied to the design of this compound analogues.

One key strategy involves modifying the heterocyclic rings. Given the enhanced activity of the thiazoline-containing Lissoclinamide 4, the synthesis of this compound analogues with one or more thiazoline rings would be a logical step. nih.govnih.gov Another approach is to alter the amino acid residues. This could involve substituting the existing amino acids with non-proteinogenic amino acids to improve metabolic stability or to probe interactions with the biological target. For example, replacing phenylalanine with other aromatic amino acids could fine-tune the hydrophobic interactions.

Furthermore, conformational constraint is a powerful tool in peptide drug design. Introducing additional cyclic constraints, such as disulfide bridges or other covalent linkages, could lock the peptide into its bioactive conformation, potentially increasing potency and selectivity. The synthesis and biological evaluation of a library of such analogues, guided by computational modeling and a deep understanding of the SAR of the lissoclinamide family, would be a promising avenue for the discovery of new therapeutic leads.

Ecological and Evolutionary Context

Proposed Role in Host Defense Mechanisms

The production of Lissoclinamide 5 and other related cyanobactins by Prochloron is believed to be a key component of the host tunicate's defense mechanisms. While the precise ecological functions are still under investigation, the cytotoxic properties of these compounds suggest a primary role in deterring predators. nih.gov The marine environment is rife with predation pressure, and sessile organisms like tunicates require potent chemical defenses to survive. The presence of cytotoxic peptides like the lissoclinamides could make the tunicate unpalatable or toxic to potential predators, thereby providing a significant survival advantage.

In addition to anti-predator defense, it has been proposed that these cyclic peptides may be involved in metal detoxification. nih.govresearchgate.net The ability to chelate metals such as copper and zinc could be a mechanism to regulate the internal environment of the host-symbiont system, protecting both organisms from the toxic effects of heavy metal accumulation in their marine habitat. nih.gov

The symbiotic relationship is fundamental to the host's nutrition, with the photosynthetic Prochloron providing a substantial portion of the tunicate's required carbon and participating in nitrogen recycling. nih.govresearchgate.netnih.gov This metabolic contribution underscores the importance of protecting the symbiosis, and the production of defensive compounds like this compound is likely a critical element in safeguarding this vital partnership.

Evolutionary Dynamics of Cyanobactin Production in Symbiotic Systems

The evolution of cyanobactin production, including this compound, within the tunicate-Prochloron symbiosis is a fascinating example of molecular and chemical diversification. Research has revealed a congruent phylogeny between Prochloron and their tunicate hosts, indicating a long-standing and specific co-evolutionary relationship. nih.gov This close association has provided the evolutionary context for the development of a highly flexible and diverse system of secondary metabolite production.

The generation of chemical novelty in cyanobactins is driven by the exchange of discrete functional genetic modules within an otherwise conserved genetic framework. nih.gov The biosynthetic gene clusters responsible for producing cyanobactins are hypervariable and appear to evolve rapidly. nih.govresearchgate.net This modular evolution allows for the gain or loss of specific chemical functional groups, leading to a wide array of related but distinct compounds. The enzymes involved in this biosynthesis exhibit broad substrate tolerance, which further contributes to the rapid generation of chemical diversity. nih.gov

This "diversity-generating metabolism" is a powerful evolutionary strategy. It allows the symbiotic pair to adapt to new environmental pressures by producing novel chemical variants. nih.gov For instance, the emergence of a new predator could be countered by the evolution of a new, more potent defensive peptide. The genetic basis for this chemical variation has been finely defined, showing how the exchange of substrates and enzymes between different Prochloron strains can lead to the production of new compounds. nih.gov This dynamic evolutionary process highlights how nature generates chemical diversity to solve ecological challenges.

Future Directions in Lissoclinamide 5 Research

Unraveling Complex Biosynthetic Regulation

The biosynthesis of Lissoclinamide 5 is a fascinating process orchestrated by the symbiotic cyanobacterium, Prochloron didemni, residing within the tissues of the ascidian Lissoclinum patella. nih.govnih.govphylogenomics.me This intricate molecular assembly line is encoded by a dedicated biosynthetic gene cluster (BGC), which is also responsible for the production of other related cyclic peptides, such as the patellamides. researchgate.net The cyanobactin pathway is characterized by the ribosomal synthesis of a precursor peptide, which then undergoes a series of post-translational modifications, including heterocyclization and macrocyclization, to yield the final natural product. nih.govfrontiersin.org

Future research is poised to delve deeper into the regulatory networks governing the expression of the lissoclinamide BGC. While the core enzymatic machinery is being elucidated, the precise factors that trigger and control the production of this compound remain largely unknown. Key questions to be addressed include:

Host-Symbiont Signaling: What molecular signals are exchanged between the ascidian host and Prochloron didemni to modulate the biosynthesis of this compound? Understanding this chemical cross-talk could reveal novel regulatory mechanisms.

Environmental Cues: How do environmental factors within the host, such as pH, nutrient availability, and light exposure, influence the transcriptional and translational regulation of the biosynthetic genes? nih.gov Studies on related cyanobactins suggest that environmental conditions can significantly impact production levels.

Transcriptional Organization: Is the lissoclinamide BGC transcribed as a single polycistronic mRNA or are there multiple promoters driving the expression of different gene subsets? Investigating the transcriptional architecture will provide crucial insights into the coordinated expression of the biosynthetic machinery. learningplanetinstitute.orgrsc.org

Answering these questions will likely involve a combination of transcriptomics, proteomics, and metabolomics to correlate gene expression with peptide production under varying conditions.

Advanced Methodologies for Conformational and Binding Studies

The three-dimensional structure of this compound is intrinsically linked to its biological activity. While initial structural elucidation was achieved through traditional methods like two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and mass spectrometry, the application of more advanced techniques is essential for a comprehensive understanding of its dynamic behavior and molecular interactions. nih.gov

Future research will increasingly rely on a suite of sophisticated analytical and computational tools:

High-Resolution NMR Spectroscopy: Advanced NMR techniques, such as residual dipolar coupling (RDC) analysis and paramagnetic relaxation enhancement (PRE), can provide precise long-range distance and orientation restraints. These methods will be invaluable for refining the solution structure of this compound and characterizing its conformational flexibility. nih.gov

Molecular Dynamics (MD) Simulations: Computational approaches like MD simulations offer a powerful means to explore the conformational landscape of this compound in different environments, such as in aqueous solution or when interacting with a biological membrane. nih.govutupub.fimdpi.com These simulations can reveal transient and low-population conformations that may be biologically relevant but difficult to observe experimentally.

Cryo-Electron Microscopy (Cryo-EM): For investigating the interaction of this compound with its cellular targets, such as the ribosome, cryo-EM stands out as a transformative technique. By providing high-resolution structural snapshots of the peptide-target complex, cryo-EM can reveal the precise binding mode and the molecular basis of its mechanism of action.

Computational Docking: In silico molecular docking studies can be employed to predict the binding orientation of this compound within the active site of its target proteins. mdpi.com This information is crucial for understanding structure-activity relationships and for the rational design of more potent analogues.

By integrating these advanced methodologies, researchers can build a more complete and dynamic picture of this compound's structure and its interactions at the molecular level.

Development of Next-Generation Analogues for Mechanistic Probes

The chemical synthesis of this compound and its analogues provides a powerful platform for dissecting its mechanism of action and for developing novel molecular probes. rsc.org The total synthesis of related lissoclinamides has already been achieved, paving the way for the creation of a diverse library of structural variants. acs.org

A key area of focus for future analogue development will be the generation of probes to investigate the interaction of lissoclinamides with the eukaryotic ribosome. Studies on related compounds have shown that they can bind to the E-site (exit site) of the ribosome, thereby inhibiting protein synthesis. nih.govnih.gov Next-generation analogues of this compound can be designed with specific modifications to:

Map Binding Interactions: By systematically altering different functional groups on the this compound scaffold, researchers can identify the key residues and moieties responsible for high-affinity binding to the ribosomal E-site. This information is critical for understanding the structure-activity relationship (SAR). nih.gov

Incorporate Photo-crosslinking Moieties: The introduction of photoreactive groups at specific positions on the peptide backbone would allow for the covalent trapping of this compound within its binding pocket on the ribosome. Subsequent proteomic analysis could then definitively identify the interacting ribosomal proteins and RNA segments.

Attach Fluorescent Tags: Fluorescently labeled this compound analogues can be used in a variety of in vitro and in cellulo assays to visualize the localization of the peptide and to quantify its binding affinity to the ribosome using techniques like Förster Resonance Energy Transfer (FRET).

Q & A

Q. What is the chemical structure of Lissoclinamide 5, and how was it elucidated?

this compound is a cyclic peptide isolated from the marine tunicate Lissoclinum patella. Its structure, including a thiazole ring and non-proteinogenic amino acids, was determined using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and comparative analysis with synthetic analogs. Total synthesis studies confirmed the stereochemical configuration through X-ray crystallography and circular dichroism (CD) spectroscopy .

Q. What are the natural sources of this compound, and how is it extracted?

this compound is derived from the symbiotic cyanobacterium Prochloron didemni residing in Lissoclinum patella. Extraction typically involves organic solvent partitioning (e.g., methanol/dichloromethane), followed by chromatographic techniques such as reversed-phase HPLC. Researchers must validate the compound’s identity using spectroscopic and synthetic comparisons to avoid misidentification .

Q. What preliminary bioactivity has been reported for this compound?

Early studies suggest cytotoxic activity against cancer cell lines, possibly mediated by interactions with microtubules or membrane disruption. However, bioactivity results should be interpreted cautiously due to variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardized protocols for cytotoxicity assays (e.g., MTT or apoptosis markers) are recommended for reproducibility .

Advanced Research Questions

Q. What challenges exist in the total synthesis of this compound, and how are they addressed?

Key challenges include:

- Cyclization : Achieving macrocyclization without epimerization. Solid-phase peptide synthesis (SPPS) with pseudoproline dipeptides improves yield.

- Stereochemical control : CD spectroscopy and Marfey’s analysis are critical for verifying configurations during synthesis .

- Thiazole formation : Optimizing oxidative cyclization using tert-butyl hydroperoxide (TBHP) minimizes side reactions.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

- Purity issues : Use HPLC-MS to ensure >95% purity.

- Assay variability : Adopt standardized cell lines (e.g., HeLa or MCF-7) and include positive controls (e.g., paclitaxel for cytotoxicity).

- Synergistic effects : Test isolated this compound alongside crude extracts to rule out matrix effects .

Q. What in silico and in vitro models are suitable for studying this compound’s mechanism of action?

- Molecular docking : Predict interactions with targets like β-tubulin or membrane receptors using AutoDock Vina.

- Membrane permeability assays : Use Caco-2 cell monolayers to evaluate bioavailability.

- Transcriptomic profiling : RNA-seq can identify differentially expressed genes post-treatment .

Q. How does the stereochemistry of this compound influence its bioactivity?

Enantiomeric forms of cyclic peptides often exhibit divergent bioactivities. For this compound, the D-configuration of specific residues enhances membrane penetration. Comparative studies using synthetic epimers and CD spectroscopy are essential to validate structure-activity relationships (SAR) .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound?

- Keyword selection : Combine terms like “this compound,” “cyclic peptide,” “marine natural products,” and “total synthesis.”

- Database search : Use PubMed, SciFinder, and Web of Science, filtering for peer-reviewed articles (2000–2025).

- Citation tracking : Tools like Connected Papers or Citation Chaser help identify seminal studies .

Methodological Tables

Q. Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Purpose | Example Application | References |

|---|---|---|---|

| NMR Spectroscopy | Determine backbone structure | Assigning proton and carbon shifts | |

| HPLC-MS | Verify purity and molecular weight | Confirming synthetic product | |

| CD Spectroscopy | Assess stereochemical configuration | Differentiating enantiomers |

Q. Table 2: Common Pitfalls in Bioactivity Studies

| Pitfall | Mitigation Strategy | References |

|---|---|---|

| Contaminated samples | Use LC-MS for purity validation | |

| Assay variability | Standardize cell lines and incubation times | |

| Overinterpretation | Compare with structurally related analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.